Iron(III) citrate hydrate, 98

Beschreibung

See also: Ferric cation (has active moiety).

Eigenschaften

IUPAC Name |

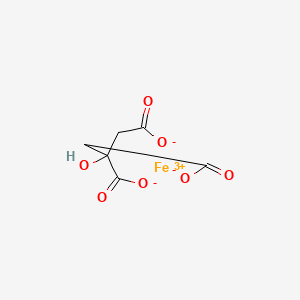

2-hydroxypropane-1,2,3-tricarboxylic acid;iron | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTBITLDXCEAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Fe] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FeO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23383-11-1, 2338-05-8, 3522-50-7 | |

| Record name | Ferrous citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23383-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FERRIC CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(III) citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iron citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Foundations of Ferric Citrate Investigation

The investigation of ferric citrate (B86180) has its roots in the early 20th century, initially centered on its properties as an iron supplement. As a complex of ferric iron and citric acid, it was recognized for its water solubility and was used in various applications, including as a food additive. google.com Early research into ferric compounds in the 1940s revealed their ability to bind with dietary phosphate (B84403), thereby reducing its absorption. tandfonline.comnih.gov This foundational observation, however, did not immediately translate into a primary therapeutic application for hyperphosphatemia.

A significant milestone in the history of ferric citrate research was the elucidation of its dual functionality. While its role in iron repletion was established, its potential as a phosphate binder gained prominence with the increasing prevalence of chronic kidney disease (CKD) and its associated mineral and bone disorders. The coordination chemistry of ferric citrate is complex, with various species existing in equilibrium in solution, influenced by factors such as pH, temperature, and the molar ratio of iron to citrate. researchgate.net This complexity posed challenges to early researchers in fully characterizing the compound and its biological interactions.

The first clinical study to formally evaluate ferric citrate as a phosphate binder in end-stage kidney disease (ESKD) was conducted in Taiwan. openaccessjournals.com This open-label, crossover study compared ferric citrate to calcium carbonate and provided the initial evidence of its efficacy and safety in humans for this indication. openaccessjournals.com This study marked a pivotal moment, shifting the focus of ferric citrate research towards its therapeutic potential in managing hyperphosphatemia in CKD patients.

Conceptual Evolution in Ferric Citrate Research Paradigms

Mechanisms Governing Phosphate Homeostasis Modulation by Ferric Citrate

Ferric citrate exerts its phosphate-lowering effect through a direct chemical interaction within the gastrointestinal (GI) tract. Upon oral administration, ferric citrate dissociates, releasing ferric iron (Fe³⁺) bns-hungary.hunih.gov. This ferric iron then binds to dietary phosphate present in the gut nih.govauryxiahcp.commedscape.com. The resulting product is ferric phosphate, an insoluble and non-absorbable compound bns-hungary.hunih.govnih.govauryxiahcp.commedscape.comwbcil.com.

This process of sequestration and bioprecipitation effectively prevents the absorption of dietary phosphate into the bloodstream nih.govnih.gov. The insoluble ferric phosphate is subsequently eliminated from the body through fecal excretion auryxiahcp.commedscape.comfda.gov. By reducing the amount of phosphate absorbed from the diet, ferric citrate helps to lower serum phosphate levels nih.govauryxiahcp.commedscape.com. This mechanism has been demonstrated to be effective in controlling hyperphosphatemia, a common complication in patients with chronic kidney disease (CKD) nih.govauryxiahcp.comnih.gov.

The binding of ferric iron to phosphate is a well-established mechanism of action for ferric citrate as a phosphate binder bns-hungary.hunih.govauryxiahcp.com. Clinical studies have consistently shown that treatment with ferric citrate leads to a significant reduction in serum phosphorus levels in patients with CKD nih.govnih.gov.

Ferric citrate has been shown to decrease circulating levels of Fibroblast Growth Factor 23 (FGF23), a hormone that plays a central role in phosphate and vitamin D metabolism. nih.govd-nb.infooup.com Elevated FGF23 levels are a characteristic of chronic kidney disease (CKD) and are associated with adverse outcomes. d-nb.infokarger.com The regulatory effect of ferric citrate on FGF23 is believed to be multifactorial, stemming from its dual action as both a phosphate binder and an iron supplement. d-nb.infonih.gov

By binding dietary phosphate in the gastrointestinal tract, ferric citrate reduces the phosphate load, which is a primary stimulus for FGF23 production. d-nb.infokarger.comresearchgate.net Several clinical trials in adult patients with CKD have demonstrated that ferric citrate administration leads to a reduction in circulating FGF23 concentrations. nih.govd-nb.info For instance, a phase 3 study in patients with non-dialysis-dependent CKD and iron deficiency anemia showed a significant reduction in FGF23 levels with ferric citrate treatment compared to placebo. nih.gov

Furthermore, iron deficiency itself is a known stimulus for FGF23 production. d-nb.infonih.gov By providing a source of systemic iron, ferric citrate can correct iron deficiency, thereby removing another stimulus for FGF23 synthesis. d-nb.info Post-hoc analyses of clinical trials have suggested that the reduction in FGF23 by ferric citrate is mediated partially through changes in serum phosphate and partially through improvements in iron status, as indicated by parameters like transferrin saturation. oup.commdpi.com In a mouse model of CKD, ferric citrate administration not only reduced serum FGF23 concentrations but also suppressed the transcription of the Fgf23 gene in bone. researchgate.netnih.gov

It is important to note that while some studies suggest a direct effect of iron on FGF23 regulation, the precise mechanisms are still under investigation. karger.com Some research indicates that different iron formulations may have varying effects on FGF23 levels. iu.edu However, the consistent observation across multiple studies is that ferric citrate treatment is associated with a decrease in circulating FGF23, which may contribute to its beneficial effects in the management of CKD-related complications. d-nb.infooup.commdpi.comnih.gov

Gastrointestinal Phosphate Sequestration and Bioprecipitation

Mechanisms of Iron Systemic Availability and Cellular Uptake Mediated by Ferric Citrate

The absorption of iron from ferric citrate is a complex process that relies on the established intestinal iron transport machinery. For the ferric iron (Fe³⁺) in ferric citrate to be absorbed, it must first be converted to its ferrous form (Fe²⁺). This reduction is primarily carried out by the enzyme duodenal cytochrome B (DCYTB), a ferrireductase located on the apical membrane of enterocytes. haaselab.orgresearchgate.netphysiology.orgmdpi.com

Once in the ferrous state, the iron is transported into the enterocyte by the divalent metal transporter 1 (DMT1). haaselab.orgresearchgate.netphysiology.orgresearchgate.netbiochemia-medica.com DMT1 is a key transporter for non-heme iron and its expression is upregulated in states of iron deficiency. physiology.orgbiochemia-medica.com

After entering the enterocyte, the absorbed iron can either be stored within the cell in the protein ferritin or be exported into the systemic circulation. researchgate.netresearchgate.net The export of iron from the enterocyte into the bloodstream is mediated by ferroportin, the only known cellular iron exporter. haaselab.orgresearchgate.netnih.gov Before being transported out by ferroportin, the ferrous iron is oxidized back to ferric iron by the enzyme hephaestin. haaselab.orgbiochemia-medica.com In the bloodstream, the ferric iron binds to transferrin for transport to various tissues throughout the body. haaselab.org

Studies in murine models have demonstrated that the enteral absorption of iron from ferric citrate is critically dependent on ferroportin. researchgate.netnih.gov In mice with an enterocyte-specific knockout of the ferroportin gene, dietary supplementation with ferric citrate failed to improve their iron status or rescue their iron deficiency anemia, indicating that ferroportin-mediated transcellular transport is the predominant pathway for iron absorption from this compound. researchgate.netnih.gov

The potential for paracellular absorption of iron from ferric citrate, a pathway between intestinal cells, has been a subject of investigation. haaselab.orgresearchgate.net It has been hypothesized that citrate could enhance paracellular transport by chelating calcium, which can disrupt the integrity of tight junctions between enterocytes. haaselab.orgoup.com This mechanism has been suggested for the enhanced uptake of other metals like aluminum in the presence of citrate. haaselab.orgoup.com

However, recent studies using genetic models have provided strong evidence against a significant role for paracellular absorption of iron from ferric citrate. haaselab.orgresearchgate.netnih.gov Research in mice with enterocyte-specific deletion of ferroportin demonstrated that even with ferric citrate supplementation, there was no improvement in iron status. researchgate.netnih.gov This suggests that the transcellular pathway, dependent on ferroportin, is the primary route for iron absorption from ferric citrate, and that any contribution from the paracellular route is not sufficient to compensate for the lack of transcellular transport. researchgate.netnih.gov

While these studies indicate that paracellular transport is not the main mechanism, some researchers note that a minor contribution from this pathway cannot be entirely ruled out. haaselab.org The variability in some experimental data suggests that further investigation might be warranted to definitively quantify any potential minor role of paracellular iron absorption from ferric citrate. haaselab.org

The absorption and systemic availability of iron from ferric citrate are intricately linked with the body's key iron regulatory systems, primarily the hormone hepcidin (B1576463) and hypoxia-inducible factors (HIFs). haaselab.orgmdpi.com

Hepcidin: Hepcidin is the master regulator of systemic iron homeostasis. researchgate.netmdpi.com It functions by binding to the iron exporter ferroportin, leading to its internalization and degradation. haaselab.orgresearchgate.netmdpi.com This action reduces iron absorption from the gut and iron release from stores in macrophages and hepatocytes. haaselab.orgresearchgate.net Hepcidin levels are typically elevated in chronic kidney disease (CKD) due to inflammation and reduced renal clearance, contributing to functional iron deficiency. haaselab.org Despite the high hepcidin levels in CKD, ferric citrate has been shown to be an effective source of enteral iron. nih.gov Studies have shown that long-term administration of ferric citrate can increase iron stores, as indicated by rising ferritin levels, and improve iron parameters like transferrin saturation. mdpi.com This suggests that ferric citrate can, to some extent, overcome the hepcidin block on iron absorption. nih.gov However, hepcidin levels do respond to the increased iron status resulting from ferric citrate supplementation, with some studies showing an increase in hepcidin levels over time with continued iron repletion. researchgate.netmdpi.com

Hypoxia-Inducible Factors (HIFs): HIFs are transcription factors that play a crucial role in the cellular response to low oxygen levels (hypoxia). nih.gov HIFs, particularly HIF-2α, are also key regulators of intestinal iron absorption. physiology.orgnih.govufl.edu In response to iron deficiency and/or hypoxia, HIF-2α is stabilized and promotes the transcription of genes involved in iron transport, including DMT1 and ferroportin. haaselab.orgphysiology.orgnih.gov This leads to an increased capacity for intestinal iron absorption. While the direct influence of ferric citrate on HIF activity is not extensively detailed, the iron provided by ferric citrate would be expected to influence the iron-dependent degradation of HIF-α subunits. By replenishing cellular iron levels, ferric citrate would likely contribute to the down-regulation of HIF-2α activity, thus providing a feedback mechanism to prevent excessive iron absorption. nih.gov Conversely, conditions of iron deficiency would stabilize HIF-2α, enhancing the expression of iron transporters and thereby increasing the absorption of iron from ferric citrate. nih.gov

Interactive Data Tables

Table 1: Research Findings on the Effect of Ferric Citrate on Phosphate and FGF23

| Study Focus | Key Findings | References |

| Phosphate Binding Mechanism | Ferric citrate binds dietary phosphate in the GI tract, forming insoluble ferric phosphate that is excreted. | bns-hungary.hunih.govnih.govauryxiahcp.commedscape.comwbcil.com |

| Effect on Serum Phosphate | Consistently shown to lower serum phosphate levels in patients with chronic kidney disease. | nih.govnih.gov |

| FGF23 Regulation | Decreases circulating levels of both intact and C-terminal FGF23. | nih.govd-nb.infooup.com |

| Mechanisms of FGF23 Reduction | Reduction is mediated by both decreased phosphate absorption and correction of iron deficiency. | d-nb.infooup.comnih.govresearchgate.netmdpi.com |

| Animal Model Studies | Suppressed Fgf23 gene transcription in the bone of a mouse model of CKD. | researchgate.netnih.gov |

Table 2: Research Findings on the Mechanisms of Iron Absorption from Ferric Citrate

| Mechanism | Key Findings | References |

| Role of DCYTB | Reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) for transport. | haaselab.orgresearchgate.netphysiology.orgmdpi.com |

| Role of DMT1 | Transports ferrous iron into the enterocyte. | haaselab.orgresearchgate.netphysiology.orgresearchgate.netbiochemia-medica.com |

| Role of Ferroportin | Exports iron from the enterocyte into the bloodstream; essential for absorption from ferric citrate. | haaselab.orgresearchgate.netnih.gov |

| Paracellular Absorption | Evidence suggests it is not a significant pathway for iron absorption from ferric citrate. | haaselab.orgresearchgate.netnih.gov |

| Influence on Hepcidin | Ferric citrate can effectively increase iron stores despite high hepcidin levels in CKD. | nih.govmdpi.com |

| Influence on HIFs | Iron from ferric citrate likely influences HIF-2α stability, providing feedback on iron absorption. | haaselab.orgphysiology.orgnih.gov |

Investigation of Paracellular Iron Absorption Contributions

Interrelationships of Ferric Citrate with Mineral and Bone Metabolism

Ferric citrate's role extends beyond simple phosphate binding, as it actively participates in the complex interplay of mineral and bone metabolism, particularly in the context of chronic kidney disease (CKD).

Modulation of Parathyroid Hormone (PTH) Dynamics

Ferric citrate has been observed to influence parathyroid hormone (PTH) levels, a key regulator of calcium and phosphorus balance. In patients with CKD, secondary hyperparathyroidism is a common complication arising from phosphate retention and decreased active vitamin D synthesis.

Research indicates that ferric citrate can contribute to the management of secondary hyperparathyroidism. researchgate.net Studies in animal models of chronic renal failure have demonstrated that treatment with ferric citrate hydrate (B1144303) reduces serum intact PTH levels and mitigates parathyroid hyperplasia. nih.gov This effect is largely attributed to its primary function as a phosphate binder, which lowers the serum phosphorus that stimulates PTH secretion. auryxiahcp.com

Clinical trials in dialysis patients have shown that ferric citrate can lead to a decrease in PTH levels. nih.govnih.gov One study reported a significant reduction in intact PTH (iPTH) levels in hemodialysis patients treated with ferric citrate over a three-month period. fortuneonline.orgfortunepublish.com However, the effect on PTH is not always consistent across all patient populations and study designs. For instance, a meta-analysis of studies in non-dialysis-dependent CKD (NDD-CKD) patients found no statistically significant difference in PTH levels between ferric citrate and control groups. frontiersin.org Another study in NDD-CKD patients with normophosphatemia and iron deficiency reported a significant decrease in serum PTH levels with ferric citrate hydrate treatment, even though fibroblast growth factor 23 (FGF23) levels remained unchanged. nih.gov Conversely, a study in hemodialysis patients with iron deficiency found that while ferric citrate hydrate decreased FGF23 levels, it was associated with a significant increase in intact PTH levels. nih.govkarger.com These divergent findings highlight the complex and sometimes indirect relationship between ferric citrate, phosphate control, iron repletion, and PTH regulation.

Below is a table summarizing the findings of selected studies on the effect of ferric citrate on PTH levels:

Impact on Active Vitamin D Metabolite Synthesis and Action

The synthesis of the active form of vitamin D, 1,25-dihydroxyvitamin D (calcitriol), is a critical process for maintaining calcium and bone health, and it is often impaired in CKD. Ferric citrate can indirectly influence this pathway. The production of calcitriol (B1668218) is regulated by several factors, including PTH, serum calcium, phosphorus, and FGF23. By lowering serum phosphate, ferric citrate can help to normalize some of the signals that suppress the activity of the renal enzyme 1α-hydroxylase, which is responsible for converting 25-hydroxyvitamin D to calcitriol. openaccessjournals.com

However, the relationship is not straightforward. Iron itself is a necessary cofactor for enzymes involved in vitamin D activation. nih.gov While some observational studies suggest a positive correlation between iron status and vitamin D levels, interventional studies with iron supplementation have not consistently shown an improvement in vitamin D status. nih.gov

In the context of ferric citrate treatment, studies have shown varying effects on vitamin D levels. For instance, in a study of hemodialysis patients, the administration of ferric citrate hydrate did not lead to changes in 1,25(OH)2D levels, even as it lowered FGF23. nih.govkarger.com This suggests that the impact of ferric citrate on vitamin D metabolism is likely multifactorial, involving its effects on phosphate, iron stores, and potentially other regulatory pathways that are yet to be fully elucidated. tandfonline.com

Research into Mechanisms of Vascular and Ectopic Calcification Attenuation

Vascular and other ectopic calcifications are significant contributors to cardiovascular morbidity and mortality, especially in the CKD population. Research has explored the potential of ferric citrate to mitigate this pathological process.

In vitro and ex vivo studies have provided insights into the direct effects of ferric citrate on vascular smooth muscle cells (VSMCs), which play a key role in vascular calcification. One study demonstrated that ferric citrate could prevent and even halt the progression of high phosphate-induced calcification in VSMCs. nih.gov The proposed mechanisms include the prevention of apoptosis and the enhancement of autophagy, a cellular process that can protect against calcification. nih.gov Furthermore, ferric citrate has been shown to favorably modify the extracellular matrix by preventing high-phosphate-induced elastolysis and collagen deposition. oup.com

Animal studies have corroborated these findings. In rat models of chronic renal failure, ferric citrate hydrate has been shown to reduce the calcium content in the aorta, thereby preventing the progression of ectopic calcification. nih.govkarger.com This effect is associated with the reduction of serum phosphorus and the calcium-phosphorus product. nih.govkarger.com The anti-calcific properties of iron-based phosphate binders have been confirmed in various in vivo studies. researchgate.net

The citrate component of the compound may also contribute to the attenuation of vascular calcification. Citrate has been shown to decrease the expression of proteins associated with calcification, such as bone morphogenetic protein. researchgate.net While clinical data on the direct impact of ferric citrate on vascular calcification in humans is still emerging, the preclinical evidence suggests a promising role for this compound in reducing the burden of ectopic calcification in CKD. researchgate.net

Immunomodulatory and Oxidative Stress Pathways Investigated with Ferric Citrate

Beyond its effects on mineral metabolism, research has begun to investigate the influence of ferric citrate on inflammation and oxidative stress, two interconnected pathways that are highly active in CKD and contribute to its complications.

Effects on Systemic Inflammatory Biomarkers and Pathways

Clinical trials have examined the effects of ferric citrate on various inflammatory markers. In a 52-week trial involving dialysis patients, there was no evidence that ferric citrate increased systemic inflammation. nih.gov Changes in markers such as serum albumin, white blood cell count, and the percentage of lymphocytes were not significantly different between the ferric citrate and active control groups. nih.gov Another study investigating the effects of a ferric citrate formulation in hemodialysis patients also found no significant increase in inflammatory markers. researchgate.net

However, the interaction between iron and inflammation is complex. Iron itself can influence immune cell function. For example, at certain concentrations, ferric citrate has been shown to reduce the cloning frequency of peripheral blood T lymphocytes. researchgate.net A study designed to assess the effect of ferric citrate on inflammatory markers like C-reactive protein (CRP) and various interleukins (IL-6, IL-8) in hemodialysis patients was initiated to provide more definitive answers. clinicaltrials.gov The results from such studies will be crucial in understanding the net effect of ferric citrate on the systemic inflammatory milieu in CKD patients.

Here is a data table summarizing the findings on inflammatory biomarkers:

Studies on Oxidative Stress Responses and Redox Balance

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is another major concern in CKD. Iron, being a transition metal, can participate in redox reactions and potentially contribute to oxidative stress. Therefore, the impact of an iron-based compound like ferric citrate on the redox balance is of significant interest.

Studies have yielded mixed but generally favorable results. In a study comparing oral ferric citrate hydrate with intravenous saccharated ferric oxide, the oral formulation was associated with less induction of oxidative stress. nih.gov In vitro research using human monocytes showed that while ferric citrate increased intracellular iron concentration and ROS levels, it did not increase lipid peroxidation of the cell membrane after exposure to hydrogen peroxide, suggesting a potential antioxidative effect. researchgate.net

Animal studies have also provided insights. In a rat model of CKD, ferric citrate administration resulted in a partial inhibition of the increase in oxidative stress in the remnant kidney. oup.com This was associated with improvements in renal function and histology. oup.com Another study in CKD rats showed that ferric citrate administration led to partial improvements in oxidative stress in the kidney tissues. researchgate.net

It is important to note that iron overload can induce oxidative stress and apoptosis. frontiersin.org However, the iron delivered via ferric citrate appears to be handled differently than intravenous iron, potentially leading to a more favorable oxidative stress profile. nih.gov The citrate component may also play a role in these effects. Further research is needed to fully delineate the mechanisms by which ferric citrate influences redox balance and to confirm these findings in larger clinical studies.

Methodological Approaches in Ferric Citrate Synthesis and Characterization Research

Advanced Synthetic Strategies for Ferric Citrate (B86180) Complexes

Recent research has focused on developing novel synthesis routes to control the specific properties of ferric citrate for various applications. These strategies aim to manipulate the reaction conditions to produce ferric citrate with desired characteristics, such as high purity, specific isomeric forms, and defined physical properties.

The synthesis of ferric citrate can be achieved through several methods, often involving the reaction of a ferric salt with citric acid or a citrate salt. evitachem.com One common laboratory-scale method involves the reaction between ferric chloride hexahydrate and sodium citrate. In this process, an aqueous solution of sodium citrate is prepared, and ferric chloride is dissolved in a separate solvent like alcohol or water. The two solutions are then combined to initiate a complexation reaction, which yields ferric citrate after purification. evitachem.com

Another approach is a "one-pot" synthesis, which begins with the formation of ferric hydroxide (B78521) by reacting a ferric ion source, such as ferric chloride, with a base like sodium hydroxide. evitachem.com The resulting ferric hydroxide slurry is then treated with citric acid at elevated temperatures, typically between 60-120°C, for 1 to 4 hours to produce ferric citrate. evitachem.com Variations of this method involve reacting ferric hydroxide with citric acid and heating for an extended period, followed by filtration and evaporation to obtain the product. google.com

More recent innovations in synthesis include methods designed to control the surface area of the resulting ferric citrate. One such process involves precipitating ferric hydroxide onto diatomaceous earth from a ferric chloride solution using an alkaline metal hydroxide. wipo.int This ferric hydroxide on diatomaceous earth is then heated with an aqueous citric acid solution to form ferric citrate, which is subsequently isolated by precipitation with a solvent mixture. wipo.int

Furthermore, high-purity ferric citrate, substantially free of β-iron hydroxide oxide, can be produced by precipitating it from an aqueous solution with an organic solvent. google.com The choice of solvent and precipitation temperature are critical parameters in this process. google.com Pyrolysis of ferric citrate at high temperatures (700-1000°C) has also been explored as a method to produce Fe/C catalysts. rsc.org

The stoichiometry of the reactants, particularly the molar ratio of iron to citrate, is a critical factor that dictates the structure of the resulting ferric citrate complexes. scienceforecastoa.com The coordination chemistry of iron and citrate is complex, with various structures possible depending on the reaction conditions. scienceforecastoa.comresearchgate.net

Research has shown that by varying the molar ratio of citric acid to an iron salt, different nuclearities of ferric citrate complexes can be selectively synthesized. For example, using iron (III) nitrate (B79036) nonahydrate and citric acid monohydrate, dinuclear ferric citrate complexes are formed at lower citric acid to iron nitrate ratios (e.g., 2:1 and 5:1). scienceforecastoa.com In contrast, mononuclear complexes are obtained at higher ratios (e.g., 9:1 and 19:1). scienceforecastoa.com This transition from polynuclear to mononuclear structures with an excess of citrate highlights the influence of stoichiometry on the final product. scienceforecastoa.com

The pH of the reaction medium also plays a significant role in determining the speciation of ferric citrate. At lower pH values, oligomeric species are more likely to form, whereas increasing the pH tends to favor the formation of mononuclear complexes. researchgate.net The existence of different isomeric forms, such as distortion and cis-trans isomers, is a recognized feature of iron coordination compounds, although detailed studies on specific ferric citrate isomers are complex. researchgate.net The multidentate nature of the citrate ligand, with its three carboxylate groups and a central hydroxyl group, allows it to bridge multiple iron centers, leading to the formation of polynuclear species, particularly at a 1:1 iron to citrate molar ratio.

| Citric Acid:Iron Nitrate Molar Ratio | Resulting Ferric Citrate Structure | Reference |

|---|---|---|

| 2:1 | Dinuclear | scienceforecastoa.com |

| 5:1 | Dinuclear | scienceforecastoa.com |

| 9:1 | Mononuclear | scienceforecastoa.com |

| 19:1 | Mononuclear | scienceforecastoa.com |

Several parameters during the synthesis process significantly influence the physical form (e.g., crystalline vs. amorphous) and purity of the final ferric citrate product. The pH of the reaction solution is a crucial factor. For instance, in the synthesis of ferrous citrate, maintaining a pH between 2 and 4-5 is necessary to precipitate the product effectively; below pH 2, the product redissolves. google.com

The temperature is another key parameter. In one-pot synthesis methods, temperatures between 60-120°C are used to drive the reaction between ferric hydroxide and citric acid. evitachem.com In other processes, precipitation temperatures are carefully controlled, for example, between 15°C and 35°C, to obtain high-purity ferric citrate. google.com The duration of the reaction and heating also impacts the product. google.com

The choice of solvent used for precipitation is critical for both purity and product form. Organic solvents like ethanol (B145695) or acetone (B3395972) are commonly used to precipitate ferric citrate from aqueous solutions. scienceforecastoa.comgoogle.comgoogle.com The amount of organic solvent relative to the aqueous solution can affect the precipitation efficiency. google.com The isolation and drying conditions, such as using a fluidized bed dryer, also play a role in achieving the desired product specifications. googleapis.com

The final product can be either crystalline or amorphous. While attempts to generate crystalline polymorphs of some ferric citrate complexes have resulted in amorphous forms, X-ray diffraction studies have confirmed the crystalline structure of other related compounds like ferric ammonium (B1175870) citrate. europa.eugoogle.com The amorphous or crystalline nature of the product, along with its specific surface area, are important characteristics that can be controlled through the synthesis parameters. google.com For example, specific processes have been developed to produce amorphous ferric citrate with a controlled surface area. google.com

| Parameter | Influence on Product | Example Condition | Reference |

|---|---|---|---|

| pH | Product precipitation and yield | pH 2.5-3.0 for ferrous citrate precipitation | google.com |

| Temperature | Reaction rate and product formation | 70-100°C for ferric hydroxide and citric acid reaction | |

| Solvent | Precipitation and purity | Ethanol used to induce precipitation | scienceforecastoa.com |

| Reactant Ratio | Nuclearity of the complex (mononuclear vs. dinuclear) | 9:1 Citric Acid:Iron Nitrate for mononuclear complex | scienceforecastoa.com |

Control of Stoichiometry and Isomeric Forms in Ferric Citrate Synthesis

Analytical Techniques for Structural and Speciation Characterization of Ferric Citrate

A variety of analytical methods are employed to characterize the complex structures and speciation of ferric citrate in both solid-state and solution.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for identifying the various ferric citrate species present in a solution and determining their molecular weights. researchgate.net This technique has been instrumental in demonstrating that the speciation of ferric citrate is highly dependent on the molar ratio of citrate to iron. researchgate.net

Studies using ESI-MS have shown that when the citrate to Fe(III) ratio is high (greater than 10:1), a mononuclear dicitrate complex, [Fe(Cit)₂]⁵⁻, is the predominant species. researchgate.net As the relative concentration of iron increases, the abundance of small oligomeric complexes also increases. researchgate.net This highlights the dynamic equilibrium that exists between different ferric citrate complexes in solution.

A combination of spectroscopic and diffraction techniques provides comprehensive information about the structure and bonding in ferric citrate complexes.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the formation and transformation of ferric citrate complexes in solution. Different ferric citrate structures exhibit distinct absorption spectra. For example, dinuclear complexes show similar absorption curves that differ from those of mononuclear complexes, allowing for the observation of the transition between these forms as reaction conditions are changed. scienceforecastoa.com

Mössbauer Spectroscopy: Mössbauer spectroscopy is particularly useful for probing the local coordination environment and oxidation state of the iron atoms in ferric citrate complexes. It can distinguish between different iron species present in a sample. For instance, in polynuclear complexes formed at a 1:1 iron to citrate ratio, Mössbauer spectroscopy has revealed a single doublet component, which is consistent with trinuclear iron carboxylate structures. This technique is also valuable for analyzing samples that are amorphous to X-rays. cpts.com.ua In studies of iron citrate speciation at physiologically relevant conditions, Mössbauer spectroscopy has been used to identify the presence of polynuclear structures, particularly at a 1:1 iron-to-citrate molar ratio. nih.gov

X-ray Diffraction (XRD): Powder X-ray diffraction (XRD) is a primary technique for determining the crystalline or amorphous nature of solid ferric citrate samples. google.comgoogle.com Crystalline materials produce a pattern of sharp diffraction peaks, while amorphous substances show broad, diffuse halos. google.com XRD has been used to confirm the amorphous structure of certain pharmaceutical-grade ferric citrate preparations and to characterize the crystalline nature of related compounds like ferric ammonium citrate. google.comgoogle.com It is also a method for identifying the presence of crystalline impurities, such as β-iron hydroxide oxide, in ferric citrate samples. google.com

Chromatographic Separation and Characterization of Ferric Citrate Species (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and analysis of various ferric citrate species present in solution. The speciation of ferric citrate is complex and highly dependent on factors such as pH and the molar ratio of iron to citrate. publicationslist.org Different analytical approaches have been developed to address the challenges associated with the high polarity of both citrate and its iron complexes and the dynamic equilibria between species. publicationslist.orgrsc.org

One common HPLC method involves reverse-phase (RP) chromatography. For instance, ferric ammonium citrate can be analyzed using a simple mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, volatile acids such as formic acid are used in the mobile phase instead of phosphoric acid. sielc.com The use of mixed-mode columns, which combine reverse-phase and ion-pairing characteristics, has also been explored. sielc.com

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for separating highly polar compounds like ferric citrate complexes. rsc.org HILIC is particularly useful for the quantitative determination of iron citrate and mixed-ligand complexes, such as those involving malate, in biological fluids. rsc.org A significant challenge in the HPLC analysis of ferric citrate is the potential for on-column changes in speciation, where the interaction with the stationary phase can alter the equilibrium of the complexes. publicationslist.orgrsc.org To overcome this, methods using isotope dilution coupled with both electrospray ionization mass spectrometry (ESI-MS) and inductively coupled plasma mass spectrometry (ICP-MS) have been developed. rsc.org This approach allows for the correction of on-column phenomena and accurate quantification without the need for molecular standards. rsc.org

The optimization of HPLC conditions is critical to maintain the integrity of the ferric citrate species during analysis. This includes careful selection of the column type, mobile phase composition, and pH. publicationslist.org For example, in the analysis of xylem sap from plants, HPLC methods are designed to operate at pH values typical of the sap to prevent shifts in the iron-citrate speciation. publicationslist.org The successful separation of ferric citrate complexes from other matrix components that could interfere with detection, particularly in ESI-MS, is a key consideration in method development. publicationslist.org

Table 1: HPLC Methods for Ferric Citrate Analysis

| Chromatographic Mode | Column Type | Mobile Phase Components | Detection | Application | Reference |

| Reverse Phase (RP) | Newcrom R1 (mixed-mode) | Acetonitrile, Water, Phosphoric Acid/Formic Acid | UV, MS | Analysis of Ferric Ammonium Citrate | sielc.com |

| Hydrophilic Interaction (HILIC) | Not specified | Not specified | ESI-MS, ICP-MS | Quantification of iron citrate/malate complexes in plant fluids | rsc.org |

| Not specified | Not specified | Acetonitrile, Methanol | ESI-TOF-MS, ICP-MS | Identification of Fe-Citrate complexes in xylem sap | publicationslist.org |

X-ray Absorption Spectroscopy for Iron Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local coordination environment and oxidation state of iron in ferric citrate complexes. nih.govrsc.orgsemineral.es XAS is particularly valuable because it can be applied to both crystalline solids and aqueous solutions, providing insights into the structure of these complexes under various conditions. nih.govsemineral.es The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govrsc.org

The XANES region provides information about the oxidation state and coordination geometry of the iron atom. rsc.orgsemineral.esmdpi.com For ferric (Fe(III)) citrate, the position of the absorption edge in the XANES spectrum confirms the +3 oxidation state of iron. mdpi.com The pre-edge features of the XANES spectrum are sensitive to the symmetry of the iron coordination site. semineral.es

The EXAFS region provides detailed information about the local atomic structure around the central iron atom, including the number of neighboring atoms (coordination number), the distances to these atoms (interatomic distances), and the degree of structural disorder. nih.govrsc.org In studies of ferric citrate, EXAFS analysis has confirmed an octahedral coordination environment for the iron atom, being surrounded by six oxygen atoms. nih.gov

In a study of ferric pyrophosphate citrate, XAS was used to determine the coordination environment of iron. The results indicated that in the solid state, each iron(III) ion is complexed with one pyrophosphate and two citrate molecules. This structure was found to be preserved in solution. nih.gov EXAFS data for a ferric citrate complex standard showed that the iron atom is coordinated to approximately 5.8 oxygen atoms at a distance of 2.00 Å. nih.gov

Table 2: EXAFS Fitting Parameters for Ferric Citrate and Related Compounds

| Sample | Shell | Coordination Number (CN) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) | Reference |

| Ferric Citrate Complex | Fe-O | 5.8 ± 0.3 | 2.00 ± 0.01 | 0.009 (fixed) | nih.gov |

| Ferric Pyrophosphate | Fe-O | 5.8 ± 0.3 | 2.00 ± 0.01 | 0.009 (fixed) | nih.gov |

| Fe-P | 3.0 ± 0.5 | 3.24 ± 0.01 | 0.009 (fixed) | nih.gov | |

| Ferric Pyrophosphate Citrate (FPC) | Fe-O | 5.8 ± 0.3 | 2.01 ± 0.01 | 0.009 (fixed) | nih.gov |

| Fe-P | 1.0 ± 0.2 | 2.87 ± 0.01 | 0.009 (fixed) | nih.gov | |

| Data adapted from physicochemical characterization studies of ferric pyrophosphate citrate. nih.gov |

XAS has also been instrumental in studying the speciation of iron in complex biological and environmental systems where citrate is a key ligand. mdpi.com By using linear combination fitting (LCF) of XANES and EXAFS spectra, researchers can quantify the contribution of different iron-bearing compounds, including various ferric citrate species. mdpi.com

Physicochemical Studies on Ferric Citrate Reactivity and Stability

Kinetics of Ligand Exchange Reactions Involving Ferric Citrate

The kinetics of ligand exchange reactions are fundamental to understanding the bioavailability and reactivity of iron from ferric citrate complexes. These reactions involve the replacement of citrate ligands by other competing ligands, such as siderophores or other chelating agents present in biological or environmental systems. acs.orgresearchgate.netnih.gov

One extensively studied reaction is the ligand exchange between ferric citrate and the siderophore desferrioxamine B (DFB). acs.orgresearchgate.netnih.gov The kinetics of this reaction have been investigated under various conditions, including different pH levels and citrate-to-iron molar ratios. acs.orgresearchgate.netnih.gov Speciation analysis indicates that at high citrate-to-iron ratios, mononuclear ferric complexes, such as mono- and dicitrate species, are the primary reactants in the exchange with DFB. acs.orgresearchgate.netnih.gov

The mechanism of ligand exchange is complex and can proceed through multiple pathways. A proposed kinetic model for the reaction with DFB includes three main mechanisms:

Direct association of DFB with the ferric dicitrate complex, without prior dissociation of a citrate molecule. acs.orgresearchgate.netnih.gov

Adjunctive association of DFB with the ferric monocitrate complex, which is formed after the dissociation of one citrate molecule from the parent dicitrate complex. acs.orgresearchgate.netnih.gov

Complexation of hydrated iron by DFB following the sequential dissociation of both citrate ligands. acs.orgresearchgate.netnih.gov

Table 3: Proposed Mechanisms for Ligand Exchange between Ferric Citrate and DFB

| Mechanism | Description | Significance | Reference |

| 1 | Direct association of DFB to the ferric dicitrate complex. | Significant at high citrate concentrations. | acs.orgresearchgate.netnih.gov |

| 2 | Adjunctive association of DFB to the ferric monocitrate complex after dissociation of one citrate. | Significant at high citrate concentrations, importance varies with citrate level. | acs.orgresearchgate.netnih.gov |

| 3 | Complexation of hydrated Fe by DFB after dissociation of two citrates. | Less significant under high citrate conditions. | acs.orgresearchgate.netnih.gov |

Determination of Stability Constants and Thermodynamic Properties of Ferric Citrate Complexes

The stability of ferric citrate complexes is a critical factor governing the speciation, reactivity, and bioavailability of iron in various systems. The determination of stability constants and other thermodynamic properties provides a quantitative measure of the strength of the iron-citrate interaction. These constants are essential for predicting the distribution of different ferric citrate species under specific conditions of pH and reactant concentrations. researchgate.net

Citric acid can act as a tetradentate ligand, coordinating with Fe(III) through its carboxyl and hydroxyl groups. researchgate.net The speciation of ferric citrate is complex, with an intricate equilibrium existing between various mononuclear and polynuclear species. researchgate.net The relative abundance of each species is highly dependent on the pH and the iron-to-citrate molar ratio. researchgate.net

Various experimental techniques have been employed to determine the stability constants of ferric citrate complexes, including potentiometric titrations, spectrophotometry, and mass spectrometry. researchgate.netcdnsciencepub.com For instance, measurements at 25 °C in a 0.1 M KNO₃ background have been used to determine the stability constants for 1:1 stoichiometry complexes. cdnsciencepub.comcdnsciencepub.com

The thermodynamic properties of these complexes, such as the electrode potential of the Fe(III)-citrate/Fe(II)-citrate couple, are also important. The electrode potential for this couple is approximately 0 V, which is significantly lower than the +0.77 V for the aqueous Fe(III)/Fe(II) ion couple, indicating that citrate stabilizes the Fe(III) state. researchgate.net

Table 4: Reported Stability Constants for Ferric Citrate Complexes

| Complex Species | Log β | Conditions | Reference |

| Fe₂(Cit)₂²⁻ | 46.47 | Not specified | researchgate.net |

| Fe(III)-Citrate (1:1) | Not specified | 25 °C, 0.1 M KNO₃ | cdnsciencepub.comcdnsciencepub.com |

| U-Fe-Citrate (1:1:1) | 17.10 ± 0.41 | pH 4, I = 0.1 M NaClO₄ | acs.org |

| U-Fe-Citrate (1:1:2) | 20.47 ± 0.31 | pH 4, I = 0.1 M NaClO₄ | acs.org |

It is important to note that the determination of stability constants can be challenging due to the formation of multiple, coexisting complex species in solution. researchgate.net

Preclinical and Clinical Investigations of Ferric Citrate in Pathophysiological Conditions

Research on Ferric Citrate (B86180) in Chronic Kidney Disease (CKD) and End-Stage Kidney Disease (ESKD)

Ferric citrate is a medication that has garnered significant attention for its dual role in managing complications associated with chronic kidney disease (CKD) and end-stage kidney disease (ESKD). banglajol.infonih.gov It functions as a phosphate (B84403) binder, addressing hyperphosphatemia, and as a source of iron to combat anemia, two common and interconnected problems in this patient population. banglajol.infonih.gov

Clinical trials have consistently demonstrated the efficacy of ferric citrate in controlling serum phosphorus levels in patients with CKD, both those on dialysis and not on dialysis. banglajol.infooncotarget.com

When taken with meals, ferric citrate binds to dietary phosphate in the gastrointestinal tract, forming insoluble ferric phosphate, which is then excreted. auryxiahcp.com This action effectively reduces the absorption of phosphate into the bloodstream. frontiersin.org

A meta-analysis of randomized controlled trials showed that ferric citrate significantly lowered serum phosphorus levels compared to a placebo. nih.gov Another systematic review found that ferric citrate was more effective than placebo or standard therapy in reducing blood phosphorus in non-dialysis-dependent CKD (NDD-CKD) patients. frontiersin.org In head-to-head comparisons, ferric citrate has shown non-inferior or similar efficacy in lowering serum phosphate compared to other phosphate binders like sevelamer (B1230288) carbonate and calcium acetate. banglajol.infonih.govfortuneonline.org

Long-term studies have also supported its effectiveness. In a study of maintenance hemodialysis patients, the proportion of patients achieving target serum phosphorus levels increased significantly after 18 months of treatment with ferric citrate hydrate (B1144303). scirp.org

Here is a summary of the phosphate-lowering effects of ferric citrate from a randomized controlled trial:

| Treatment Group | Baseline Serum Phosphate (mg/dL) | End of Study Serum Phosphate (mg/dL) | Change in Serum Phosphate (mg/dL) |

| Ferric Citrate | 7.05 ± 0.14 | 5.83 ± 0.17 | -1.22 |

| Control | - | - | - |

| Data from a long-term study on maintenance hemodialysis patients. |

A significant advantage of ferric citrate is its ability to simultaneously address iron deficiency anemia, a common complication in CKD. oncotarget.comfortunejournals.com The iron from ferric citrate can be absorbed systemically, leading to improvements in iron stores and hemoglobin levels. nih.govfrontiersin.org

Multiple studies have confirmed this dual benefit. A meta-analysis of eight trials involving NDD-CKD patients revealed that ferric citrate treatment led to a significant increase in hemoglobin, ferritin, and transferrin saturation (TSAT) compared to control groups. frontiersin.org Another systematic review and meta-analysis found that ferric citrate significantly improved these same iron-related parameters. oncotarget.com

In a pooled analysis of two randomized, placebo-controlled trials in NDD-CKD patients, ferric citrate significantly increased hemoglobin levels. plos.org Specifically, the mean change in hemoglobin at 12 weeks was a 5.0 g/L increase in the ferric citrate group versus a 1.7 g/L decrease in the placebo group. plos.org Furthermore, the use of ferric citrate has been associated with a reduction in the need for intravenous iron and erythropoiesis-stimulating agents (ESAs). nih.govfortunejournals.com

The table below illustrates the impact of ferric citrate on key anemia markers:

| Parameter | Ferric Citrate Group Change from Baseline | Placebo Group Change from Baseline |

| Hemoglobin | +5.0 g/L | -1.7 g/L |

| Ferritin | +210.8 pmol/L | -13.3 pmol/L |

| Transferrin Saturation (TSAT) | +12.3% | -1.6% |

| Data from a pooled analysis of two randomized controlled trials in NDD-CKD patients at 12 weeks. plos.org |

Elevated levels of fibroblast growth factor-23 (FGF23) in CKD are a risk factor for cardiovascular events, including left ventricular hypertrophy, and are associated with progressive kidney function loss and mortality. plos.orgmdpi.com Ferric citrate has been shown to reduce circulating FGF23 concentrations. oncotarget.comnih.gov

Research in animal models of progressive CKD suggests that early treatment with ferric citrate can lower FGF23 levels, which in turn may attenuate associated cardiovascular disease and slow the progression of kidney disease. nih.govoup.com In a mouse model of CKD, ferric citrate administration improved cardiac outcomes, including left ventricular ejection fraction, and prolonged survival. nih.gov The proposed mechanism involves both the binding of dietary phosphate and the correction of iron deficiency, which itself can lead to increased FGF23. nih.govnih.gov

While direct clinical trial evidence on cardiovascular outcomes in humans is still emerging, the ability of ferric citrate to address hyperphosphatemia, anemia, and elevated FGF23 levels suggests a potential benefit in mitigating the cardiovascular complications of CKD. oncotarget.commdpi.comchildrensmercy.org

The use of ferric citrate in children with CKD is an active area of research. While it is approved for use in adults, dedicated studies are underway to establish its efficacy and safety in pediatric populations. chop.eduucla.edu

A key focus of this research is the effect of ferric citrate on FGF23 levels in children with CKD. childrensmercy.orgchop.edu The "Ferric Citrate and Chronic Kidney Disease in Children (FIT4KiD)" trial is a randomized, placebo-controlled study designed to evaluate this primary endpoint in children aged 6-18 with CKD stages 3-4. childrensmercy.orguclahealth.orgucsf.edu The study is also assessing the medication's ability to correct anemia and maintain normal phosphate levels. chop.eduucla.edu

Another study is evaluating the safety and tolerability of ferric citrate in children with hyperphosphatemia related to CKD. ucsf.educuanschutz.edu These ongoing trials are crucial for determining the appropriate use of ferric citrate in pediatric nephrology.

Cardiorenal Syndrome Research and Ferric Citrate Interventions

Neurobiological Research and Ferric Citrate

The role of iron in the brain is complex; while essential for normal function, its accumulation can be neurotoxic. nih.govaging-us.com Research has explored the potential link between ferric citrate and brain iron levels, particularly in the context of neurodegenerative diseases.

Studies in middle-aged mice have shown that chronic oral administration of high-dose ferric citrate can lead to selective iron accumulation in specific brain regions, such as the substantia nigra and hippocampus. nih.govaging-us.comresearchgate.net This iron buildup was associated with oxidative stress-mediated neurodegeneration, dopaminergic neuronal loss, and the development of parkinsonism-like phenotypes, including motor and cognitive defects. nih.govaging-us.comresearchgate.net These findings suggest that long-term, high-dose supplementation with ferric citrate could be a potential risk factor for neurodegenerative conditions like Parkinson's disease. nih.govaging-us.com

In the context of Alzheimer's disease, in vitro studies have shown that ferric citrate can promote the aggregation of β-amyloid peptides, a key pathological hallmark of the disease. frontiersin.orgresearchgate.net However, other research in rat cortical neurons indicated that ferric iron treatment could facilitate the non-amyloidogenic processing of amyloid precursor protein (APP), potentially reducing the formation of harmful amyloid plaques. frontiersin.org The diffusion of ferric citrate has been suggested as one potential mechanism for increased iron influx into the brain in Parkinson's disease. oup.com

It is important to note that much of this research is preclinical and involves high doses of ferric citrate. nih.govaging-us.com The implications for standard clinical use in humans require further investigation.

Exploration of Oxidative Stress Mechanisms in Neurological Contexts

The role of iron in neurological function is critical, as its dysregulation can lead to significant neurotoxicity. aging-us.com Preclinical research has begun to explore the impact of ferric citrate on the brain, particularly concerning oxidative stress. Iron, as a transition metal, can participate in the Fenton reaction, generating hydroxyl radicals that induce oxidative stress, which is implicated in the pathology of numerous neurodegenerative disorders. aging-us.commdpi.com

A significant preclinical study investigated the effects of chronic oral administration of ferric citrate to middle-aged mice. aging-us.com This research found that long-term supplementation led to a dose-dependent, selective accumulation of iron in specific brain regions, including the substantia nigra (SN) and corpus striatum (CPu). aging-us.com This iron deposition was associated with increased markers of oxidative damage. aging-us.comresearchgate.net For instance, researchers observed a widespread increase in 4-hydroxynonenal (B163490) (4-HNE), a marker of lipid peroxidation, in the SN and CPu of mice that received ferric citrate. researchgate.net

This elevation in oxidative stress was linked to tangible neuropathological consequences. The study documented apoptosis-mediated neurodegeneration and a loss of dopaminergic neurons in the brains of the mice. aging-us.com These histopathological changes manifested as behavioral deficits, including impaired locomotor and cognitive functions, which are characteristic of parkinsonism phenotypes. aging-us.com The findings from this animal model suggest that chronic, high-dose oral intake of ferric citrate can induce selective iron overload in the brain, triggering oxidative stress-mediated neuronal damage and loss. aging-us.comresearchgate.net This line of inquiry provides a potential, albeit concerning, perspective on the neurological implications of long-term ferric citrate use and suggests a possible new method for developing animal models of Parkinson's disease. aging-us.com

The mechanism of ferroptosis, an iron-dependent form of regulated cell death driven by oxidative stress and lipid peroxidation, is a key area of investigation in neurological diseases. nih.govfrontiersin.org Conditions such as Alzheimer's disease and Parkinson's disease are increasingly correlated with brain iron overload and the resultant oxidative damage. mdpi.combiotech-asia.org Excessive iron can disrupt cellular metabolism, lead to mitochondrial dysfunction, and promote the accumulation of lipid reactive oxygen species, ultimately causing neuronal death. mdpi.comnih.gov While studies directly linking ferric citrate to ferroptosis in neurological contexts are emerging, the established role of iron in this process underscores the importance of understanding how iron supplements like ferric citrate might influence these pathways. aging-us.comresearchgate.net

Emerging Biomedical Applications of Ferric Citrate

The liver plays a central role in coordinating both iron and lipid metabolism, making it a key site for potential interactions. nih.govwjgnet.com Research into the effects of ferric citrate on lipid metabolism has yielded varied results, suggesting that the impact may be dependent on the dose, duration, and underlying physiological conditions. nih.govwjgnet.comresearchgate.net

One area of investigation is the effect of iron on hepatic fatty acid composition. A study involving feeding ferric citrate to rodents for three months showed no significant effect on hepatic fatty acid profiles or desaturase activity. nih.govwjgnet.com However, other models of iron overload have demonstrated an upregulation of stearoyl-CoA desaturase (SCD), an enzyme involved in the biosynthesis of unsaturated fatty acids. nih.govwjgnet.com

More recent preclinical research has provided further insights. A study in obese rats on a high-fat diet investigated the effects of high-dose ferric citrate supplementation for 12 weeks. researchgate.net The results indicated that supplementation led to dose-related liver iron accumulation and inflammation. researchgate.net Notably, obese rats receiving the highest dose of ferric citrate (2 g ferric iron per kg of diet) exhibited decreased levels of eicosapentaenoic acid (EPA), docosapentaenoic acid (DPA), and total omega-3 polyunsaturated fatty acids (n-3 PUFAs). researchgate.net This decrease was attributed to the iron-mediated downregulation of Δ5 and Δ6 desaturases, which are key enzymes in the conversion of n-3 PUFAs. researchgate.net A negative correlation was observed between liver iron content and the levels of n-3 PUFAs and their converting enzymes. researchgate.net

In vitro studies using ferric ammonium (B1175870) citrate (FAC) in cell cultures have also explored these mechanisms. nih.govmdpi.com Iron overload in HepG2 cells has been shown to increase the formation of intracellular lipid droplets. nih.govwjgnet.com Another study using FAC demonstrated that it could enhance mitochondrial function and oxygen consumption. nih.gov While not directly using ferric citrate, these studies point to the broader mechanisms by which iron compounds can influence cellular and lipid metabolism. nih.govwjgnet.comnih.gov

A clinical trial was designed to assess whether ferric citrate could improve inflammation and lipid levels in patients on hemodialysis, based on the hypothesis that it could modulate lipid metabolism. clinicaltrials.gov This highlights the ongoing interest in understanding the potential for ferric citrate to influence cardiovascular risk factors beyond its primary indications. clinicaltrials.gov

Ferric citrate is primarily known as a phosphate binder for patients with chronic kidney disease (CKD) on dialysis; however, its role as an oral iron replacement therapy is an area of expanding research, particularly for iron deficiency anemia (IDA) in contexts beyond end-stage renal disease. mayoclinic.orgsemanticscholar.org It is approved for treating IDA in adult patients with non-dialysis-dependent CKD (NDD-CKD). oup.comkarger.com

Studies in the NDD-CKD population have demonstrated the efficacy of ferric citrate in improving iron stores and hemoglobin levels. A phase 3, randomized, double-blind study compared ferric citrate with a placebo in anemic adults with NDD-CKD who had not responded to previous oral iron therapies. the-hospitalist.orgclinicalleader.com The primary endpoint, a hemoglobin increase of 1.0 g/dL or more, was achieved by 52.1% of patients in the ferric citrate group compared to 19.1% in the placebo group. the-hospitalist.org The study also met all secondary efficacy endpoints, showing significant improvements in transferrin saturation (TSAT) and ferritin levels. the-hospitalist.orgclinicalleader.com

The mechanism of iron absorption from ferric citrate has also been a subject of investigation. Studies in animal models have shown that the enteric absorption of iron from ferric citrate is dependent on the conventional transcellular pathway involving the iron transport protein ferroportin. nih.gov This finding is significant as it suggests that its absorption follows the body's natural regulatory pathways and does not primarily occur through paracellular routes, even in the presence of citrate. nih.govhaaselab.org

Further research has explored whether ferric citrate could be a viable treatment for IDA in populations without any kidney disease. A study in rats with diet-induced IDA (and normal renal function) found that a 0.3% ferric citrate treatment improved iron status-related parameters and anemia without causing apparent changes in phosphorus metabolism. semanticscholar.org This preclinical evidence suggests that ferric citrate could potentially serve as an effective iron supplement for IDA in a broader patient population, separate from its phosphate-binding properties. semanticscholar.org Additionally, a clinical trial in patients with IDA, both with and without CKD, found that iron replacement with ferric citrate hydrate decreased elevated levels of C-terminal fibroblast growth factor 23 (cFGF23) and normalized elevated platelet counts, both of which are associated with cardiovascular events. docwirenews.com

Iron deficiency is a common comorbidity in patients with chronic heart failure (HF) and is associated with poorer outcomes, regardless of the presence of anemia. ahajournals.org While intravenous iron has shown benefits, the efficacy of oral iron preparations has been a subject of investigation. mdpi.comnih.gov Recent clinical studies have specifically evaluated the use of oral ferric citrate in this patient population.

A prospective clinical study was conducted on 141 patients with chronic heart failure complicated by iron deficiency anemia. mdpi.comnih.govresearchgate.net The study included a group of patients newly administered ferric citrate hydrate and another group that was switched from iron sulfate (B86663). mdpi.comnih.gov The results showed that ferric citrate hydrate significantly increased hemoglobin, serum iron, transferrin saturation (TSAT), and ferritin levels. mdpi.comnih.gov Crucially, treatment with ferric citrate also led to a significant decrease in key cardiac biomarkers, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and N-terminal pro-brain natriuretic peptide (NT-proBNP), indicating an improvement in heart failure status. mdpi.comnih.govresearchgate.net Furthermore, an improvement in the New York Heart Association (NYHA) functional classification was observed. mdpi.com

Another analysis combined data from phase 2 and 3 trials to evaluate the effectiveness of ferric citrate in patients with NDD-CKD and concomitant HF. nih.govresearchgate.net In this cohort, which comprised 22% of the trial population, ferric citrate treatment was found to be effective. nih.gov The proportion of patients who achieved a hemoglobin response (an increase of ≥10.0 g/L) did not differ significantly between those with and without HF (43% vs. 49%, respectively). nih.govresearchgate.net The changes from baseline in hemoglobin, iron parameters, and serum phosphate were also similar between the two groups. nih.govresearchgate.net These findings suggest that oral ferric citrate can be a potential therapeutic option for treating IDA in the complex patient population with both chronic kidney disease and heart failure. nih.gov

The table below summarizes the key findings from a prospective study on ferric citrate hydrate in patients with chronic heart failure and iron deficiency anemia. mdpi.com

| Parameter | Baseline (Mean ± SD) | Value after 3 Months (Mean ± SD) | P-value vs Baseline |

|---|---|---|---|

| Hemoglobin (g/dL) | 10.3 ± 1.0 | 12.9 ± 1.5 | <0.001 |

| Serum Iron (µg/dL) | Data Not Provided | Data Not Provided | Significant Increase |

| Ferritin (ng/mL) | Data Not Provided | Data Not Provided | Significant Increase |

| TSAT (%) | Data Not Provided | Data Not Provided | Significant Increase |

| BNP (pg/mL) | Data Not Provided | Data Not Provided | Significant Decrease |

Toxicological Assessments and Safety Research Pertaining to Ferric Citrate

Preclinical and Clinical Toxicological Profiles of Ferric Citrate (B86180)

Investigations into the toxicological profile of ferric citrate have identified the gastrointestinal tract and key organs like the liver and spleen as primary sites of iron deposition and potential toxicity. Furthermore, specific research has explored the neurotoxic potential of chronic iron overload resulting from ferric citrate administration.

The gastrointestinal (GI) tract is a principal site for the toxic effects of iron compounds. fda.gov In animal studies, exposure to high doses of iron compounds has been shown to cause significant GI distress, including congestion, hemorrhagic necrosis, gastroenteritis, and bowel obstruction. fda.gov Preclinical toxicology studies specifically identified the GI tract as a target organ for ferric citrate toxicity. fda.gov

Comparative studies in rats have sought to differentiate the GI effects of various iron formulations. One such study compared ferric citrate hydrate (B1144303) (FC) with sodium ferrous citrate (SF). While both are oral iron preparations known to cause GI side effects, the incidence of nausea and vomiting is noted to be significantly lower with FC. karger.com This difference may be linked to the compound's effect on enterochromaffin cells, which are involved in GI signaling. Research in rats demonstrated that high doses of SF significantly increased the hyperplasia of these cells in the duodenum and jejunum, an effect not observed with equivalent doses of FC. karger.com This suggests that the lesser impact of ferric citrate on enterochromaffin cells could contribute to its comparatively better GI tolerability in preclinical models. karger.com Ferrous forms of iron are generally considered more toxic as they more readily generate free radicals compared to ferric forms. karger.com

Systemic iron overload is a key consideration in the toxicology of ferric citrate. The liver, as the central organ for iron homeostasis, and the spleen are primary sites for iron deposition and are vulnerable to toxicity from excess iron. fda.govxiahepublishing.com

Repeat-dose oral toxicology studies in both rats and dogs identified the liver and spleen as target organs for iron deposition following ferric citrate administration. fda.gov At high doses, observed toxicities included increased liver weight, bile duct hyperplasia, and direct liver injury attributed to iron overload. fda.gov In a 42-week study in dogs, one high-dose animal experienced a fatal liver injury linked to iron overload. fda.gov

Studies in rat models have quantified the impact of ferric citrate on organ iron content. A 13-week study comparing ferric citrate to another iron-based compound, sucroferric oxyhydroxide, found that total liver iron content was significantly higher in the rats that received ferric citrate. researchgate.net Other research using models of iron overload has established that excessive iron accumulation in the liver can lead to steatosis (fatty change) and inflammation. mdpi.com Preclinical studies have postulated that chronic iron overload may cause direct damage through the generation of reactive oxygen species, leading to oxidative damage and subsequent mutagenesis. xiahepublishing.com

| Species | Study Duration | Key Findings | Affected Organs | Source |

|---|---|---|---|---|

| Rat | 28 days | Gastrointestinal tract and liver identified as target organs for toxicity and iron deposition. | Gastrointestinal Tract, Liver | fda.gov |

| Dog | 42 weeks | High doses led to liver injury attributed to iron overload, including one fatality. | Liver | fda.gov |

| Rat | 13 weeks | Total liver iron content was significantly higher in rats receiving ferric citrate compared to sucroferric oxyhydroxide. | Liver | researchgate.net |

The potential for iron to cross the blood-brain barrier and accumulate in the brain has led to neurotoxicological investigations. Elevated iron levels in the brain are a feature of several neurodegenerative disorders, and some research suggests that ferric citrate may facilitate this process. oup.comnih.gov

A significant study in middle-aged mice investigated the effects of chronic oral administration of ferric citrate over 16 weeks. The findings showed that this regimen induced a selective accumulation of iron in specific brain regions, including the corpus striatum, substantia nigra, and hippocampus. nih.govx-mol.netresearchgate.net This iron deposition was associated with the development of Parkinsonism phenotypes. nih.govx-mol.net Histopathological analysis of the brain tissue from these mice revealed evidence of neurodegeneration mediated by apoptosis and oxidative stress, as well as a loss of dopaminergic neurons. nih.govx-mol.netresearchgate.net Behaviorally, the mice exhibited defects in both locomotor and cognitive functions. x-mol.netresearchgate.netnih.gov These findings suggest that chronic oral intake of ferric citrate can induce iron overload-related neurotoxicity, providing a potential animal model for studying Parkinson's disease. x-mol.netnih.gov

| Parameter | Observation | Affected Brain Regions | Functional Outcome | Source |

|---|---|---|---|---|

| Iron Deposition | Selective iron accumulation. | Corpus Striatum, Substantia Nigra, Hippocampus | N/A | nih.govx-mol.net |

| Histopathology | Apoptosis, oxidative stress, dopaminergic neuronal loss. | Substantia Nigra, Corpus Striatum | Neurodegeneration | researchgate.netnih.gov |

| Behavioral Tests | Development of movement and cognitive deficits. | N/A | Parkinsonism Phenotypes | x-mol.netresearchgate.net |

Investigations of Iron Overload and Organ Iron Deposition (e.g., Hepatic, Splenic)

Research on Aluminum Absorption and Bioavailability in the Presence of Ferric Citrate

The citrate component of ferric citrate is a focus of toxicological concern due to its known ability to enhance the gastrointestinal absorption of aluminum. This is particularly critical for individuals with impaired kidney function.

The mechanism by which citrate enhances aluminum absorption is multifactorial. Primarily, the citrate tri-anion reacts with aluminum present in food and water to form a soluble aluminum citrate complex over a wide pH range. mdpi.com This enhanced solubility is a key first step. uky.edu

Beyond solubilization, citrate is understood to increase the permeability of the intestinal wall. nih.gov It is proposed that citrate chelates extracellular calcium, which disrupts the integrity of tight junctions between intestinal epithelial cells. mdpi.com This "opening" of the tight junctions creates a paracellular pathway, allowing the soluble aluminum citrate complexes to be absorbed more readily into the bloodstream. mdpi.comnih.gov Studies using everted sacs of rat gut have demonstrated that aluminum absorption occurs passively and paracellularly. nih.gov Research reviewing the topic has identified three primary proposed mechanisms: 1) enhanced aluminum solubility in the gut, 2) transport of the aluminum citrate complex into mucosal cells, and 3) the opening of epithelial tight junctions by citrate. uky.edu